molecular formula C12H11NO2 B14028606 4-(Dimethylamino)naphthalene-1,2-dione

4-(Dimethylamino)naphthalene-1,2-dione

Cat. No.: B14028606
M. Wt: 201.22 g/mol
InChI Key: ALDVFHJWLPLJHT-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a dihydronaphthalene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE typically involves the reaction of naphthalene derivatives with dimethylamine under controlled conditions. One common method includes the condensation of 1,2-naphthoquinone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, as well as substituted naphthalene compounds.

Scientific Research Applications

4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)phenol
  • 4-(Dimethylamino)pyridine

Comparison: Compared to these similar compounds, 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is unique due to its dihydronaphthalene-dione core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(dimethylamino)naphthalene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

ALDVFHJWLPLJHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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